Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride
Overview
Description
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Related compounds such as 2-amino-4-methylpyridine have been shown to inhibit the activity of inducible no synthase .
Mode of Action
It’s worth noting that related compounds have been shown to act as ligands and form complexes with certain metals .
Biochemical Pathways
Related compounds have been used in the synthesis of other compounds, suggesting that they may play a role in various biochemical reactions .
Result of Action
Related compounds have been shown to inhibit the activity of certain enzymes, suggesting that they may have similar effects .
Action Environment
It’s worth noting that related compounds have been shown to be stable under certain conditions .
Biochemical Analysis
Biochemical Properties
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to enzyme inhibition or activation .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert gas (nitrogen or argon) at 2-8°C. Long-term exposure to certain conditions may lead to degradation, affecting its efficacy and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. It is crucial to determine the appropriate dosage to avoid threshold effects and ensure safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, affecting its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride typically involves the reaction of 2-(aminomethyl)pyridine-4-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)pyridine-3-carboxylate hydrochloride
- Methyl 2-(aminomethyl)pyridine-5-carboxylate hydrochloride
- Methyl 2-(aminomethyl)pyridine-6-carboxylate hydrochloride
Uniqueness
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride is unique due to its specific position of the amino and ester groups on the pyridine ring. This positioning affects its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Properties
IUPAC Name |
methyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGVAWOBVTZCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659977 | |
Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072438-54-0 | |
Record name | Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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